ME-Dmae-nhs

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] 10-methylacridin-10-ium-9-carboxylate;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23N2O6.CH4O4S/c1-16-14-18(27(33)36-30-23(31)12-13-24(30)32)15-17(2)26(16)35-28(34)25-19-8-4-6-10-21(19)29(3)22-11-7-5-9-20(22)25;1-5-6(2,3)4/h4-11,14-15H,12-13H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWUSGGASJSGPZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC(=O)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C)C)C(=O)ON5C(=O)CCC5=O.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26N2O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Chemiluminescent Beacon: A Technical Guide to ME-Dmae-nhs for High-Sensitivity Immunoassays

For the researcher navigating the intricate landscape of sensitive biomolecule detection, the choice of a labeling reagent is paramount. This guide provides an in-depth exploration of ME-Dmae-nhs, a chemiluminescent labeling compound engineered for high-performance immunoassays and other detection methodologies. We will dissect its molecular architecture, elucidate the chemical principles governing its function, and provide field-proven protocols to empower researchers, scientists, and drug development professionals to harness its full potential.

Deciphering the Molecular Blueprint of this compound

This compound is a sophisticated organic molecule designed with two principal functional domains: a chemiluminescent core and a reactive group for bioconjugation. Understanding this duality is key to its effective application.

Table 1: Core Characteristics of this compound

| Property | Value | Source(s) |

| Full Chemical Name | 2',6'-Dimethylcarbonylphenyl 10-Methyl-9-acridinecarboxylate 4'-NHS Ester Triflate | [1] |

| Synonyms | This compound, 9-[(4-{[(2,5-Dioxo-1-pyrrolidinyl)oxy]carbonyl}-2,6-dimethylphenoxy)carbonyl]-10-methylacridinium trifluoromethanesulfonate | [1] |

| CAS Number | 115853-74-2 (Methylsulfate) | [1] |

| Molecular Formula | C28H23N2O6.CF3O3S | [1] |

| Molecular Weight | 632.56 g/mol | [1] |

The molecule's architecture can be broken down into three key components:

-

The Acridinium Ester Core (ME-Dmae): This is the engine of the molecule's light-emitting capability. The "ME" signifies the methyl group on the acridinium ring, and "Dmae" refers to the dimethylacridinium ester structure. This core is responsible for the intense and rapid flash of light upon reaction with hydrogen peroxide under alkaline conditions.

-

The N-Hydroxysuccinimide (NHS) Ester: This functional group is the molecule's gateway to covalent attachment to biomolecules. NHS esters are highly reactive towards primary amines (-NH2), which are abundantly found in proteins, most notably on the side chains of lysine residues and at the N-terminus.[2]

-

The Phenyl Spacer: This rigid aromatic structure provides a stable linkage between the acridinium core and the NHS ester, ensuring that the functionality of each is maintained.

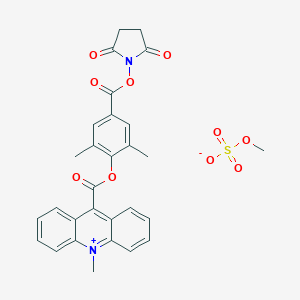

Below is a representation of the chemical structure of this compound.

Caption: Chemical structure of this compound.

The Engine of Light: Mechanism of Chemiluminescence and Bioconjugation

The utility of this compound is rooted in two fundamental chemical reactions: the conjugation to a biomolecule and the subsequent chemiluminescent signal generation.

Covalent Attachment: The NHS Ester-Amine Reaction

The conjugation of this compound to a protein or antibody is a classic example of amine-reactive chemistry. The NHS ester is an activated carboxylic acid that readily reacts with nucleophilic primary amines to form a stable amide bond.

The reaction proceeds as follows:

-

Nucleophilic Attack: A primary amine on the biomolecule (e.g., the epsilon-amino group of a lysine residue) acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.

-

Formation of a Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.

-

Leaving Group Departure: The N-hydroxysuccinimide is an excellent leaving group and is expelled, resulting in the formation of a highly stable amide bond between the ME-Dmae moiety and the biomolecule.

This reaction is highly efficient and specific for primary amines under controlled pH conditions, typically between 7.2 and 8.5.[2]

Caption: The reaction mechanism of this compound with a primary amine on a protein.

The Flash of Discovery: The Acridinium Ester Chemiluminescence Reaction

The hallmark of this compound is its ability to produce a rapid and intense flash of light. This chemiluminescent reaction is triggered by the addition of hydrogen peroxide (H₂O₂) in an alkaline solution.

The key steps in this light-emitting pathway are:

-

Oxidation: In the presence of an alkaline solution, hydrogen peroxide attacks the electron-deficient carbon atom at the 9-position of the acridinium ring.

-

Formation of a Dioxetanone Intermediate: This leads to the formation of a highly unstable, high-energy four-membered ring intermediate called a dioxetanone.

-

Decomposition and Photon Emission: The dioxetanone intermediate rapidly decomposes, cleaving the ester bond and releasing the phenoxy leaving group. This decomposition releases a significant amount of energy, which excites the resulting N-methylacridone molecule to a higher energy state.

-

Return to Ground State: The excited N-methylacridone then relaxes to its ground state, emitting the excess energy as a photon of light, typically with a maximum emission wavelength around 430 nm.[3]

Caption: The chemiluminescence reaction pathway of the ME-Dmae acridinium ester.

In the Trenches: A Field-Proven Protocol for Antibody Labeling

The following protocol provides a robust and reproducible method for labeling antibodies with this compound. It is essential to note that optimization may be required for different antibodies and specific applications.

Materials and Reagents

-

Antibody (1-5 mg/mL in an amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

Labeling Buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4-8.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Elution Buffer (e.g., 0.1 M PBS, pH 6.3, with 0.1% BSA)

Step-by-Step Labeling Procedure

-

Antibody Preparation:

-

Dialyze the antibody against the Labeling Buffer to remove any amine-containing substances (e.g., Tris, glycine) and stabilizers (e.g., BSA).

-

Adjust the antibody concentration to 1-5 mg/mL.

-

-

This compound Stock Solution Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[4]

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution.[4] The optimal molar ratio should be determined empirically. A study by Cui et al. (2017) found that a 15:1 molar ratio of acridinium ester to antibody yielded high labeling efficiency without compromising antibody activity.[5]

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.[4]

-

-

Purification:

-

Separate the labeled antibody from unreacted this compound using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the Elution Buffer.

-

Collect fractions and monitor the absorbance at 280 nm to identify the protein-containing fractions. The labeled antibody will typically elute in the void volume.

-

-

Characterization and Storage:

-

Pool the fractions containing the labeled antibody.

-

Determine the protein concentration and the degree of labeling (DOL).

-

Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage.[4] For extended storage, adding a cryoprotectant like glycerol may be beneficial.

-

Calculating the Degree of Labeling (DOL)

The DOL, or the average number of this compound molecules conjugated to each antibody, is a critical parameter. It can be determined spectrophotometrically. A simplified method involves measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the acridinium ester (around 368 nm).

A more precise calculation, as described for fluorescent dyes, can be adapted:

DOL = (A_max * ε_prot) / [(A_280 - A_max * C_280) * ε_max] [6]

Where:

-

A_max: Absorbance of the conjugate at the maximum absorbance wavelength of this compound.

-

ε_prot: Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

-

A_280: Absorbance of the conjugate at 280 nm.

-

C_280: A correction factor for the absorbance of the label at 280 nm.

-

ε_max: Molar extinction coefficient of this compound at its absorbance maximum.

These extinction coefficients and correction factors should ideally be determined empirically or obtained from the manufacturer.

Troubleshooting Common Issues in Conjugation

Table 2: Troubleshooting Guide for this compound Conjugation

| Issue | Possible Cause | Recommended Solution |

| Low Labeling Efficiency | Inactive this compound due to hydrolysis. | Use a fresh vial of the reagent. Store desiccated at -20°C. |

| Presence of primary amines in the antibody buffer (e.g., Tris, glycine). | Perform buffer exchange into an amine-free buffer like PBS or phosphate buffer.[3] | |

| Incorrect pH of the reaction buffer. | Ensure the pH is within the optimal range of 7.2-8.5. | |

| Low molar ratio of this compound to antibody. | Increase the molar excess of the labeling reagent in subsequent reactions. | |

| High Background Signal | Incomplete removal of free, unconjugated this compound. | Re-purify the conjugate using size-exclusion chromatography or dialysis. |

| Protein aggregation trapping the free label. | Perform the labeling reaction at a lower protein concentration or with gentle agitation. | |

| Loss of Antibody Activity | Over-labeling of the antibody, potentially in the antigen-binding site. | Reduce the molar excess of this compound in the conjugation reaction. |

| Harsh reaction conditions. | Ensure the pH and temperature are within the recommended ranges. Minimize incubation time. |

Stability and Storage: Preserving the Integrity of Your Reagents

The stability of both the this compound reagent and the final conjugate is crucial for reproducible results.

-

This compound Reagent: In its solid form, when stored correctly at -20°C and protected from moisture, the reagent is stable for an extended period.[2] Once reconstituted in an anhydrous aprotic solvent like DMSO or DMF, the stock solution should be used promptly. Storage at -20°C for up to two weeks is possible, but fresh preparation is always recommended for optimal performance.[5]

-

This compound Conjugate: The stability of the labeled antibody is pH-dependent. In acidic solutions (pH < 4.8), the conjugate is very stable.[3] As the pH increases, especially in alkaline conditions, the acridinium ester can undergo hydrolysis, leading to a loss of chemiluminescent activity.[3] For short-term storage, 4°C is recommended. For long-term storage, aliquoting the conjugate and storing it at -20°C or -80°C is advisable to prevent repeated freeze-thaw cycles.[4][7]

Concluding Remarks: The Bright Future of Chemiluminescent Detection

This compound stands as a powerful tool in the arsenal of researchers and diagnosticians. Its combination of a highly efficient amine-reactive group and a potent chemiluminescent core enables the development of highly sensitive and rapid immunoassays. By understanding the fundamental principles of its chemistry and adhering to optimized protocols, scientists can unlock new levels of detection, pushing the boundaries of research and clinical diagnostics. The insights and methodologies presented in this guide are intended to provide a solid foundation for the successful implementation of this compound in your laboratory, illuminating the path to discovery.

References

-

Cui, Y., et al. (2017). Preparation of an Acridinium Ester-Labeled Antibody and Its Application in GoldMag Nanoparticle-Based, Ultrasensitive Chemiluminescence Immunoassay for the Detection of Human Epididymis Protein 4. Nanomaterials (Basel, Switzerland), 7(5), 115. [Link]

-

Abberior GmbH. (n.d.). Degree of labeling (DOL) step by step. Retrieved from [Link]

-

Yin, D., et al. (2008). A rapid and sensitive chemiluminescent immunoassay of total thyroxin with DMAE x NHS-Labeled. Journal of Immunoassay & Immunochemistry, 29(3), 257–265. [Link]

-

ResearchGate. (2021). How to stabilize acridinium ester antibody conjugate. Retrieved from [Link]

-

Weeks, I., et al. (1983). Acridinium esters as high-specific-activity labels in immunoassay. Clinical Chemistry, 29(8), 1474–1479. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Troubleshooting Guides for Antibody Conjugation. Retrieved from [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of an Acridinium Ester-Labeled Antibody and Its Application in GoldMag Nanoparticle-Based, Ultrasensitive Chemiluminescence Immunoassay for the Detection of Human Epididymis Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Degree of labeling (DOL) step by step [abberior.rocks]

- 7. The Role of Acridinium Ester Technology in Immunoassays - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

A Senior Application Scientist's In-Depth Guide to ME-Dmae-nhs: Chemical Properties and Bioconjugation Strategies

This technical guide provides an in-depth exploration of 2',6'-Dimethylcarbonylphenyl 10-Methyl-9-acridinecarboxylate 4'-NHS Ester (ME-Dmae-nhs), a prominent chemiluminescent labeling reagent. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties of this compound, the mechanics of its application in bioconjugation, and the critical methodologies for the characterization of the resulting conjugates. The insights provided herein are grounded in established scientific principles and field-proven applications to empower you with the knowledge to effectively utilize this powerful tool.

Core Chemical Characteristics of this compound

This compound is a member of the acridinium ester family, renowned for its high quantum yield in chemiluminescence immunoassays.[1][2] Its utility is centered around the N-hydroxysuccinimide (NHS) ester functional group, which provides a reactive site for covalent attachment to biomolecules.[3]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its successful application. These properties dictate its handling, storage, and reactivity.

| Property | Value | Source(s) |

| Molecular Formula | C28H23N2O6+ | [4] |

| Molecular Weight | 594.6 g/mol | [4] |

| Appearance | Yellow solid or powder | |

| Solubility | Soluble in DMSO and DMF | |

| Storage Conditions | -20°C, sealed, dry, and protected from light | |

| Maximum Emission Wavelength | ~430 nm | [1] |

Expert Insight: The solubility of this compound in anhydrous organic solvents like DMSO or DMF is a critical practical consideration. The stock solutions should be prepared fresh before use, as the NHS ester is susceptible to hydrolysis, especially in the presence of moisture.[5] For long-term storage, maintaining the compound as a dry solid at -20°C is paramount to preserving its reactivity.

The Chemiluminescence Mechanism

The defining characteristic of this compound is its ability to produce light upon oxidation. This process is central to its application in highly sensitive detection assays.

In the presence of an alkaline hydrogen peroxide solution, the acridinium ester undergoes a chemical reaction that forms an unstable dioxetanone intermediate.[1] This intermediate then decomposes into CO2 and an electronically excited N-methylacridone. As the excited N-methylacridone returns to its ground state, it emits a photon of light, resulting in a characteristic flash with a maximum emission wavelength of approximately 430 nm.[1][3] A key advantage of this system is its simplicity; it does not require a catalyst, which minimizes background luminescence and enhances the signal-to-noise ratio.[1]

Caption: Chemiluminescence mechanism of this compound.

The Chemistry of Bioconjugation: A Tale of Two Reactions

The covalent attachment of this compound to a biomolecule, typically a protein or antibody, is achieved through the reaction of its NHS ester with primary amines. This reaction, however, does not occur in isolation. A competing hydrolysis reaction constantly threatens the efficiency of the conjugation.

The Desired Pathway: Aminolysis

The primary targets for this compound conjugation on proteins are the ε-amino groups of lysine residues and the N-terminal α-amino group. The reaction is a nucleophilic acyl substitution where the unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[6] This forms a transient tetrahedral intermediate which then collapses, releasing N-hydroxysuccinimide (NHS) and forming a stable, irreversible amide bond.[6][]

Caption: The aminolysis reaction between this compound and a primary amine.

The Competing Reaction: Hydrolysis

In aqueous environments, water can also act as a nucleophile, leading to the hydrolysis of the NHS ester.[6][8][9] This results in the formation of an unreactive carboxylic acid and the release of NHS, thereby reducing the amount of this compound available for conjugation.[10] The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.[6]

Expert Insight: The interplay between aminolysis and hydrolysis is the central challenge in NHS ester chemistry. While a higher pH increases the rate of the desired aminolysis by deprotonating the primary amines, it also accelerates the competing hydrolysis.[6] Therefore, optimizing the reaction conditions, particularly pH, is crucial for maximizing conjugation efficiency.

A Field-Proven Protocol for Antibody Conjugation

The following protocol provides a robust framework for the conjugation of this compound to an antibody. It is designed as a self-validating system with built-in considerations for optimizing the outcome.

Pre-Conjugation: Antibody and Reagent Preparation

1. Antibody Buffer Exchange:

-

Rationale: Buffers containing primary amines, such as Tris or glycine, will compete with the antibody for reaction with the NHS ester, leading to significantly reduced conjugation efficiency.[5][11] It is imperative to exchange the antibody into an amine-free buffer.

-

Procedure: Dialyze or use a desalting column to exchange the antibody into a suitable buffer, such as 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4.[12]

2. Adjusting the Reaction pH:

-

Rationale: The optimal pH for NHS ester reactions is typically between 8.0 and 9.0.[12] This pH range represents a compromise, ensuring a sufficient concentration of deprotonated, nucleophilic primary amines while managing the rate of NHS ester hydrolysis.[10]

-

Procedure: Add a solution of 1 M sodium bicarbonate to the antibody solution to adjust the pH to 8.5 ± 0.5.[12]

3. Preparation of this compound Stock Solution:

-

Rationale: To minimize hydrolysis, the this compound stock solution should be prepared in an anhydrous organic solvent immediately before use.

-

Procedure: Dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

The Conjugation Reaction

1. Molar Ratio of Reactants:

-

Rationale: A molar excess of this compound is used to drive the reaction towards the formation of the conjugate. A common starting point is a 10:1 to 20:1 molar ratio of this compound to antibody.[10] However, the optimal ratio should be determined empirically for each antibody to achieve the desired degree of labeling (DOL) without causing antibody aggregation.[12]

-

Procedure: Slowly add the calculated volume of the 10 mM this compound stock solution to the pH-adjusted antibody solution while gently vortexing.

2. Incubation:

-

Rationale: The reaction is typically allowed to proceed for a set period to ensure sufficient conjugation.

-

Procedure: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[12]

Post-Conjugation: Purification

1. Removal of Unreacted this compound:

-

Rationale: It is crucial to remove any unconjugated this compound as it can interfere with downstream applications and characterization.

-

Procedure: Use a size-exclusion chromatography column (e.g., Sephadex G-25) to separate the labeled antibody from the smaller, unreacted this compound molecules.[]

Caption: A typical experimental workflow for antibody conjugation with this compound.

Characterization of the Conjugate: Quantifying Success

After purification, it is essential to characterize the conjugate to determine the average number of this compound molecules attached to each antibody, known as the Drug-to-Antibody Ratio (DAR) or Degree of Labeling (DOL).

UV-Vis Spectroscopy for Degree of Labeling (DOL) Determination

A straightforward method for estimating the DOL is through UV-Vis spectroscopy.[14] This technique relies on the distinct absorbance maxima of the antibody (at 280 nm) and the this compound molecule.

The DOL can be calculated using the following equation:

DOL = (A_max * ε_prot) / [(A_280 - A_max * CF_280) * ε_max] [15]

Where:

-

A_max: Absorbance of the conjugate at the λ_max of this compound.

-

A_280: Absorbance of the conjugate at 280 nm.

-

ε_prot: Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[16]

-

ε_max: Molar extinction coefficient of this compound at its λ_max.

-

CF_280: A correction factor to account for the absorbance of this compound at 280 nm (A_280 of dye / A_max of dye).[16][17]

Advanced Characterization: HIC and Mass Spectrometry

For a more detailed analysis of the conjugate population, more advanced techniques are employed.

-

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity.[18] Since the conjugation of the hydrophobic this compound molecule increases the overall hydrophobicity of the antibody, HIC can be used to separate antibody species with different numbers of attached labels, providing information on the distribution of the DAR.[19][20]

-

Mass Spectrometry (MS): LC-MS is a powerful tool for the characterization of antibody-drug conjugates.[21][22] It can provide a precise measurement of the mass of the different conjugate species, allowing for the unambiguous determination of the DAR distribution.[23][24]

Expert Insight: While UV-Vis spectroscopy provides a convenient estimation of the average DOL, HIC and MS offer a more comprehensive characterization of the heterogeneity of the conjugate population. The choice of analytical method will depend on the specific requirements of the research and the stage of development.[20]

Troubleshooting Common Issues in this compound Conjugation

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low Conjugation Yield | - Presence of primary amines (e.g., Tris, glycine) in the antibody buffer.[11] - Hydrolysis of this compound due to moisture or prolonged storage in solution.[5] - Incorrect pH of the reaction buffer. | - Perform buffer exchange into an amine-free buffer.[11] - Prepare fresh this compound stock solution immediately before use.[5] - Ensure the reaction pH is between 8.0 and 9.0.[12] |

| Antibody Aggregation | - Over-labeling of the antibody. | - Reduce the molar ratio of this compound to antibody.[12] - Centrifuge the final conjugate to remove any aggregates. |

| Inconsistent Results | - Variability in reaction conditions (time, temperature, pH). | - Standardize all parameters of the conjugation protocol.[12] - Use fresh, high-quality reagents. |

Conclusion

This compound is a powerful and versatile tool for the chemiluminescent labeling of biomolecules. A thorough understanding of its chemical properties, the kinetics of its reaction with primary amines, and the potential for hydrolysis is essential for its successful application. By following a well-designed and validated protocol, and by employing appropriate characterization techniques, researchers can generate highly sensitive and reliable conjugates for a wide range of applications in research, diagnostics, and drug development.

References

-

Abberior. Degree of labeling (DOL) step by step. [Link]

-

Agilent. AdvanceBio HIC Column for Drug to Antibody Ratio (DAR) Analysis of Antibody Drug Conjugates (ADC). [Link]

-

Creative Biolabs. Troubleshooting Guides. [Link]

-

Chromatography Online. Native HIC-MS of ADCs for DAR Species Determination and Identification. [Link]

-

American Pharmaceutical Review. Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis. [Link]

-

Agilent. Size Exclusion Chromatography/ Mass Spectrometry Analysis of Antibody Drug Conjugates Using the Agilent 1260 Infinity II Bio-In. [Link]

-

National Center for Biotechnology Information. In Vitro Characterization and Stability Profiles of Antibody–Fluorophore Conjugates Derived from Interchain Cysteine Cross-Linking or Lysine Bioconjugation. [Link]

-

National Center for Biotechnology Information. This compound. [Link]

-

ACS Publications. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. [Link]

-

Biocompare. LC-MS Analysis of Antibody-Drug Conjugates. [Link]

-

National Center for Biotechnology Information. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. [Link]

-

National Center for Biotechnology Information. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. [Link]

-

Agilent. Analysis of Antibody Drug Conjugates Using SEC and Mass Spectrometry. [Link]

-

National Center for Biotechnology Information. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. [Link]

-

Spectra. Degree of Labeling Explanation. [Link]

-

Siemens Healthineers. Meeting Evolving Clinical Demands for Assay Performance: Advances in Acridinium Ester Technology on the ADVIA Centaur Systems. [Link]

Sources

- 1. Acridine Ester Chemiluminescent Reagent NSP-DMAE-NHS NSP-SA-NHS this compound [vacutaineradditives.com]

- 2. cdn0.scrvt.com [cdn0.scrvt.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C29H26N2O10S | CID 14153946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 14. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Degree of labeling (DOL) step by step [abberior.rocks]

- 16. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 17. spectra.arizona.edu [spectra.arizona.edu]

- 18. agilent.com [agilent.com]

- 19. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]

- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 21. biocompare.com [biocompare.com]

- 22. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. agilent.com [agilent.com]

- 24. agilent.com [agilent.com]

ME-Dmae-nhs mechanism of action

An In-depth Technical Guide to the Mechanism and Application of ME-Dmae-nhs

Executive Summary

This guide provides a comprehensive technical overview of 2',6'-Dimethylcarbonylphenyl 10-Methyl-9-acridinecarboxylate 4'-NHS Ester (this compound), a high-performance chemiluminescent labeling reagent. Designed for researchers, scientists, and professionals in drug development and diagnostics, this document delves into the core mechanism of action, bioconjugation chemistry, and practical applications of this compound. We will explore the causality behind experimental choices, provide validated protocols, and distinguish its function as a reporter molecule from the cytotoxic payloads commonly used in antibody-drug conjugates (ADCs).

Introduction to this compound: A Chemiluminescent Acridinium Ester

This compound is a member of the acridinium ester family, a class of molecules renowned for their use in highly sensitive chemiluminescence immunoassays.[1] Its structure is tripartite, consisting of:

-

An acridinium ring system , which is the core engine of light production.

-

A dimethylphenolic ester linker.

-

A reactive N-hydroxysuccinimide (NHS) ester group, which enables covalent attachment to biomolecules.[1]

The primary utility of this compound lies in its ability to be covalently conjugated to proteins, antibodies, and nucleic acids, rendering them detectable via a light-emitting reaction.[][3] Upon exposure to an alkaline hydrogen peroxide solution, the acridinium label is cleaved from its conjugated partner in a rapid flash of light, allowing for quantification in various assay formats.[3][4][5]

Chemical Properties and Structure

The precise chemical identity of this compound is crucial for understanding its reactivity and function. Its systematic name is [4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] 10-methylacridin-10-ium-9-carboxylate, often associated with a triflate or methyl sulfate counterion.[][6]

| Property | Value | Source(s) |

| IUPAC Name | [4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] 10-methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonate | [] |

| Molecular Formula | C28H23N2O6.CF3O3S | [] |

| Molecular Weight | 632.56 g/mol | [] |

| Appearance | Yellow Solid or Powder | [] |

| Solubility | Soluble in DMSO, DMF | [] |

| Storage | -20°C | [] |

Mechanism of Action Part I: Bioconjugation via NHS Ester Chemistry

The conjugation of this compound to a biomolecule is a robust and well-characterized process predicated on the reactivity of the NHS ester. This functional group is the cornerstone of its utility as a labeling agent.

The Amine-Reactive Chemistry

The NHS ester facilitates a covalent linkage with primary and secondary aliphatic amines, such as the ε-amino group of lysine residues found abundantly on the surface of antibodies and other proteins.[] The reaction proceeds via a nucleophilic acyl substitution mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the NHS ester.

-

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Leaving Group Departure: The N-hydroxysuccinimide is an excellent leaving group, and its departure collapses the intermediate, resulting in the formation of a highly stable amide bond.

This reaction is highly efficient and specific for amines under appropriate pH conditions, making it a workhorse of bioconjugation.[8]

Figure 1: Reaction scheme for the conjugation of this compound to a primary amine.

Causality of Experimental Conditions

The success of the conjugation reaction is critically dependent on controlling the reaction environment.

-

pH: The reaction must be performed in a slightly alkaline buffer (pH 8.0-9.0).[3][5] This is a crucial choice. At lower pH, the primary amine is protonated (-NH3+), rendering it non-nucleophilic and halting the reaction. Conversely, at excessively high pH (>9.0), the NHS ester becomes susceptible to hydrolysis, reducing the labeling efficiency.

-

Buffer Choice: Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target biomolecule for reaction with the NHS ester.[3][5] Phosphate-buffered saline (PBS) or carbonate/bicarbonate buffers are preferred.[5]

-

Stoichiometry: The molar ratio of this compound to the biomolecule (e.g., antibody) dictates the average number of labels per molecule. While a higher ratio can increase signal, over-labeling may compromise the biomolecule's function, such as an antibody's binding affinity.[5] A starting ratio of 10:1 (label:protein) is often recommended, followed by optimization.[5]

Mechanism of Action Part II: Triggered Chemiluminescence

Once conjugated, the acridinium ester serves as a reporter. The light-generating reaction is triggered by the addition of an alkaline hydrogen peroxide solution.

-

Peroxide Attack: Under alkaline conditions, hydrogen peroxide forms the hydroperoxide anion (HOO-), a potent nucleophile. This anion attacks the electrophilic carbon atom of the acridinium ring.

-

Dioxetanone Formation: This attack leads to the formation of a short-lived, high-energy dioxetanone intermediate.

-

Decomposition and Photon Emission: The unstable dioxetanone decomposes, cleaving the ester bond that links the acridinium core to the biomolecule. This decomposition releases energy in the form of a photon, with a maximum emission wavelength of approximately 430 nm.[1]

This entire process is very rapid, with the "flash" of light emission typically complete within five seconds.[1] The cleavage of the label from the biomolecule is a defining characteristic of this type of acridinium ester.[4]

Figure 2: Simplified pathway for this compound chemiluminescence.

Distinguishing Labeling from ADC Cytotoxicity

Given the audience of drug development professionals, it is vital to distinguish the function of this compound from that of payloads used in Antibody-Drug Conjugates (ADCs). While the conjugation chemistry (NHS ester reacting with lysine) is a valid strategy for creating ADCs, the purpose of the attached molecule is fundamentally different.[]

-

This compound: Functions as a reporter label . Its purpose is to generate a detectable signal (light) for quantification. It is not designed to be cytotoxic.

-

ADC Payloads (e.g., MMAE): Monomethyl auristatin E (MMAE) is a potent cytotoxic agent used to kill cancer cells.[9][10] Linkers like Valine-Citulline-PAB are often used in conjunction with reactive groups (including NHS esters) to attach MMAE to an antibody.[9][11] The goal of an ADC is to deliver this toxic payload specifically to target cells.

Therefore, while the "Dmae" in this compound may appear phonetically similar to "MMAE", their chemical structures and, more importantly, their biological functions are entirely distinct. This compound is a tool for detection and diagnostics, not for therapeutic cytotoxicity.

Experimental Protocol: Antibody Labeling with this compound

This protocol provides a self-validating workflow for the conjugation of this compound to an antibody.

Materials and Reagents

-

Antibody (or protein) of interest, free of amine-containing stabilizers (e.g., BSA, glycine).

-

This compound solid reagent.

-

Anhydrous Dimethyl Sulfoxide (DMSO).

-

Reaction Buffer: 1 M Sodium Carbonate or 1 M Phosphate Buffer, pH 9.0.

-

Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4.

-

Purification Column: Sephadex G-25 or similar size-exclusion chromatography column.

Step-by-Step Methodology

-

Protein Preparation (Solution A):

-

Ensure the antibody is in an amine-free buffer (e.g., PBS). If necessary, perform buffer exchange via dialysis or a spin column.[3][5]

-

Adjust the protein concentration to 2-10 mg/mL for optimal efficiency.[3]

-

Prepare 1 mL of protein labeling stock by mixing 900 µL of the protein solution with 100 µL of 1 M reaction buffer (pH 9.0).[5]

-

Verify the final pH is between 8.5 and 9.0.[3]

-

-

This compound Stock Solution Preparation (Solution B):

-

Add anhydrous DMSO to the vial of this compound to create a 10 mM stock solution.[5]

-

Vortex thoroughly to ensure complete dissolution. This solution should be prepared fresh and protected from moisture.

-

-

Conjugation Reaction:

-

Initiate the reaction using a 10:1 molar ratio of this compound to antibody as a starting point.[5]

-

Add the calculated volume of Solution B to Solution A with gentle mixing. For example, for 1 mL of a 10 mg/mL IgG solution (~67 µM), you would add ~67 µL of 10 mM this compound stock.

-

Incubate the reaction for 60-90 minutes at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Equilibrate a Sephadex G-25 column with conjugation buffer (PBS, pH 7.2-7.4).

-

Load the entire reaction mixture onto the column.

-

Elute the conjugate with PBS. The labeled antibody, being larger, will elute first, while the smaller, unreacted this compound and NHS byproduct will be retained and elute later.

-

Collect the fractions containing the purified conjugate (typically the first colored fractions).

-

-

Storage:

-

For immediate use, dilute the conjugate in an appropriate buffer.

-

For long-term storage, store aliquots at -20°C or colder. Avoid repeated freeze-thaw cycles.[3]

-

Figure 3: Experimental workflow for antibody conjugation.

Conclusion

This compound is a powerful chemiluminescent labeling agent whose mechanism is rooted in the reliable chemistry of NHS esters and the light-producing properties of acridinium. Its core function is to act as a reporter for highly sensitive detection assays. By understanding the principles of its conjugation reaction—particularly the critical role of pH—and the subsequent trigger mechanism for light emission, researchers can effectively leverage this tool. It is crucial for professionals in the biopharmaceutical industry to recognize its role as a diagnostic and quantitative tool, distinct from the cytotoxic payloads employed in therapeutic ADC platforms.

References

-

PubChem. This compound | C29H26N2O10S. [Link]

-

ResearchGate. Bioconjugation chemistry for MADC implementation. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. N-Me-DMAE, NHS ester | AAT Bioquest [aatbio.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound | C29H26N2O10S | CID 14153946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 11. researchgate.net [researchgate.net]

Foreword: The Pursuit of Signal in a World of Noise

An In-Depth Technical Guide to the Chemiluminescence Principle of ME-Dmae-nhs

In the landscape of modern bioanalytical science, the relentless pursuit is for sensitivity and specificity. Whether quantifying a rare disease biomarker or validating a new therapeutic, the ability to detect minute quantities of a target molecule with unwavering confidence is paramount. Chemiluminescence has emerged as a cornerstone technology in this endeavor, offering a signal-to-noise ratio that often surpasses fluorescence and colorimetric methods. Among the pantheon of chemiluminescent reagents, acridinium esters stand out for their remarkable efficiency and elegant reaction mechanism. This guide delves into the core principles of a particularly robust and widely utilized acridinium ester, 2',6'-Dimethyl-4'-(N-succinimidyloxycarbonyl)phenyl 10-Methyl-9-acridinecarboxylate (this compound or DMAE-NHS), providing researchers, scientists, and drug development professionals with a foundational understanding of its chemistry, application, and the rationale behind its superior performance.

The Foundation: Acridinium Esters as High-Quantum-Yield Emitters

Chemiluminescence is the emission of light from a chemical reaction. Unlike fluorescence, it does not require an external light source for excitation, thereby eliminating the associated background noise and enhancing sensitivity. Acridinium esters are a class of chemical compounds celebrated for their high quantum yields and their utility as labels in immunoassays and nucleic acid probe assays.[1][2][3][4] Their development has been pivotal in advancing the sensitivity and speed of clinical diagnostics.[5][6]

The core of their utility lies in a direct, non-enzymatic light-emitting reaction that is both rapid and highly efficient.[4] This "flash" kinetic profile is advantageous in automated, high-throughput systems, as it allows for rapid sample processing and minimizes the temporal overlap of signals from adjacent samples.[2][7]

Deconstructing the this compound Molecule: A Symphony of Structure and Function

The efficacy of this compound is not accidental; it is the result of a meticulously designed molecular architecture. Each component of the molecule has a distinct and critical role in its stability, reactivity, and light-generating capacity.[8]

-

The Acridinium Ring System: This tricyclic aromatic structure is the heart of the molecule, the engine of chemiluminescence. Its quaternary nitrogen atom creates an electron-deficient carbon at the C-9 position, priming it for the chemical reaction that initiates light emission.[8]

-

The Dimethyl Phenyl Ester (Dmae) Leaving Group: This is the phenolic ester portion of the molecule. Crucially, the phenyl ring is fortified with two methyl groups at the 2' and 6' positions.[8] This is a key innovation. These methyl groups provide steric hindrance, acting as molecular "bumpers" that shield the ester linkage from spontaneous hydrolysis. This protection grants the molecule exceptional stability in aqueous environments, leading to superior shelf-life and on-board reagent stability in automated analyzers.[8] Experiments have shown that this dimethyl-substituted ester exhibits virtually no loss of chemiluminescent activity at 37°C over a week, compared to a 90% loss for an unshielded equivalent.[8]

-

The N-Hydroxysuccinimide (NHS) Ester: This is the functional "handle" of the molecule. NHS esters are highly reactive towards primary amines, such as the ε-amino group of lysine residues found abundantly on the surface of proteins and antibodies.[9][10] This allows for the straightforward, covalent conjugation of the acridinium label to a biomolecule, forming a stable amide bond.[9][11]

The Core Mechanism: A Cascade to Photon Emission

The light-generating reaction of this compound is a rapid and elegant chemical cascade triggered under specific conditions. The process is simple, requiring no catalysts or enhancers, which is a significant advantage over other systems like luminol that can suffer from higher background signals.[7][12]

The reaction proceeds through the following discrete steps:

-

Initiation by Alkaline Peroxide: The process is triggered by the introduction of an alkaline solution of hydrogen peroxide (H₂O₂).[3][7][11] The alkaline conditions deprotonate H₂O₂ to form the highly nucleophilic hydroperoxide anion (HOO⁻).

-

Nucleophilic Attack: The hydroperoxide anion attacks the electron-deficient C-9 carbon of the acridinium ring.

-

Formation of an Unstable Dioxetanone Intermediate: This attack leads to the cleavage and release of the stable dimethyl phenyl ester leaving group. Simultaneously, a highly strained, four-membered dioxetanone ring is formed.[3][7][13] This intermediate is exceptionally unstable.

-

Decomposition and Excitation: The dioxetanone ring rapidly decomposes, releasing carbon dioxide (CO₂) and forming an electronically excited N-methylacridone molecule.[3][7]

-

Photon Emission: The excited N-methylacridone relaxes to its stable ground state, releasing the excess energy as a photon of light. This emission is a characteristic "flash" with a maximum wavelength of approximately 430 nm.[3][7][14]

.dot

Caption: The chemiluminescence reaction pathway of this compound.

Quantitative Performance Characteristics

The theoretical advantages of the this compound structure translate into superior performance metrics that are critical for demanding applications.

| Performance Metric | This compound (Acridinium Ester) | Luminol (Enzymatic System) | Rationale for this compound Superiority |

| Reaction Type | Direct Chemiluminescence | Enzymatic (Horseradish Peroxidase) | Simpler reaction mechanism reduces potential for interference and background signal.[7] |

| Kinetics | Flash (< 5 seconds) | Glow (minutes to hours) | Rapid signal generation is ideal for high-throughput automated platforms.[2][4] |

| Quantum Yield | High | Moderate (lower when conjugated) | Efficient conversion of chemical reaction to light output leads to higher sensitivity.[8] |

| Stability | Excellent (sterically hindered) | Moderate | The dimethyl groups on the phenyl ester prevent hydrolysis, ensuring long reagent life.[8] |

| Signal-to-Noise | Very High | High | Lack of an enzyme catalyst and rapid flash kinetics minimize background noise.[7] |

Experimental Protocol: Covalent Labeling of an Antibody

This protocol provides a self-validating system for the reliable conjugation of this compound to a primary antibody. The causality behind each step is explained to ensure robust and reproducible outcomes.

Core Principle: The NHS ester of this compound reacts with primary amines on the antibody in a slightly alkaline environment to form stable amide bonds. Purification is then required to remove unconjugated label.

Materials:

-

Antibody (e.g., IgG) free of amine-containing stabilizers like BSA or Tris.

-

This compound (MW: 632.56 g/mol )[]

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[16][17]

-

Purification Column: Sephadex G-25 size-exclusion column or equivalent.[4][18]

-

Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4.

Step-by-Step Methodology:

-

Antibody Preparation (The Foundation):

-

Action: Prepare the antibody solution at a concentration of 2-10 mg/mL in the Reaction Buffer.[18] If the antibody is in a different buffer (like Tris), it must be dialyzed against PBS and then the Reaction Buffer must be added.[16][18]

-

Causality: The reaction pH of 8.3-8.5 is critical. It deprotonates the primary amines on lysine residues, making them nucleophilic and ready to attack the NHS ester. A pH that is too low will result in poor labeling efficiency, while a pH that is too high will accelerate the hydrolysis of the NHS ester, reducing its availability to react with the protein.[10][17][19] Protein concentration is kept high to favor the reaction kinetics of labeling over hydrolysis.[16]

-

-

This compound Stock Solution Preparation (The Reagent):

-

Action: Immediately before use, dissolve the this compound powder in anhydrous DMSO or DMF to create a 10 mM stock solution.[18]

-

Causality: The NHS ester is susceptible to hydrolysis from ambient moisture.[20] Using an anhydrous organic solvent and preparing the solution fresh minimizes degradation of the reactive group, ensuring maximum labeling efficiency.

-

-

The Conjugation Reaction (The Core Process):

-

Action: While gently vortexing the antibody solution, add a 10- to 20-fold molar excess of the dissolved this compound stock solution.[4] Incubate for 1-2 hours at room temperature, protected from light.

-

Causality: A molar excess of the label drives the reaction towards completion. Protecting the reaction from light is crucial as acridinium compounds can be light-sensitive. The incubation time allows for sufficient reaction between the label and the available primary amines on the antibody.

-

-

Purification of the Conjugate (The Cleanup):

-

Action: Apply the reaction mixture to a pre-equilibrated Sephadex G-25 column. Elute the conjugate using PBS buffer.

-

Causality: Size-exclusion chromatography effectively separates the large, labeled antibody conjugate from the small, unreacted this compound molecules and the N-hydroxysuccinimide byproduct. This step is essential to reduce non-specific background signal in the final assay.

-

-

Storage of the Labeled Antibody (Preservation):

-

Action: Store the purified conjugate at 4°C for short-term use or at -20°C in aliquots for long-term storage.

-

Causality: Proper storage preserves the integrity of the antibody and the attached chemiluminescent label. Aliquoting prevents degradation from repeated freeze-thaw cycles.

-

Sources

- 1. The Role of Acridinium Ester Technology in Immunoassays - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 2. Chemiluminescent DNA probes: a comparison of the acridinium ester and dioxetane detection systems and their use in clinical diagnostic assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The New Luminescence Code: How Acridinium Esters Revolutionize IVD Testing - Shenzhen Sekbio Co.,Ltd. [sekbio.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. Enhanced immunoassay sensitivity using chemiluminescent acridinium esters with increased light output - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acridine Ester Chemiluminescent Reagent NSP-DMAE-NHS NSP-SA-NHS this compound [vacutaineradditives.com]

- 8. cdn0.scrvt.com [cdn0.scrvt.com]

- 9. NHS ester protocol for labeling proteins [abberior.rocks]

- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. N-Me-DMAE, NHS ester | AAT Bioquest [aatbio.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Chemiluminescence accompanied by the reaction of acridinium ester and manganese (II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biotium.com [biotium.com]

- 17. lumiprobe.com [lumiprobe.com]

- 18. docs.aatbio.com [docs.aatbio.com]

- 19. help.lumiprobe.com [help.lumiprobe.com]

- 20. info.gbiosciences.com [info.gbiosciences.com]

An In-depth Technical Guide to Acridinium Ester ME-Dmae-nhs: Structure, Mechanism, and Application

This guide provides a comprehensive technical overview of the chemiluminescent label, Acridinium ester ME-Dmae-nhs. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, practical applications, and proven methodologies associated with this powerful detection molecule.

Introduction: The Power of Chemiluminescence in Modern Assays

Chemiluminescence immunoassays have become a cornerstone of clinical diagnostics and life science research, offering superior sensitivity and a wide dynamic range compared to traditional colorimetric or fluorescent methods.[1][2] At the heart of many of these advanced assays lies the acridinium ester, a class of molecules renowned for their high quantum yield and rapid light emission kinetics.[3] This guide focuses on a particularly effective derivative, Acridinium ester this compound, detailing its structure, the mechanism of its light-emitting reaction, and protocols for its successful application.

The Molecular Architecture of Acridinium Ester this compound

The efficacy of Acridinium ester this compound as a labeling reagent stems from its unique trifunctional structure: the acridinium core responsible for chemiluminescence, the dimethylphenyl ester (DMAE) group that enhances stability, and the N-hydroxysuccinimide (NHS) ester for covalent conjugation.[4]

-

The Acridinium Core: The tricyclic acridinium ring system, with its quaternary nitrogen, is the engine of the chemiluminescent reaction.[4]

-

The Dimethylphenyl Ester (DMAE): The two methyl groups flanking the phenolic ester provide steric hindrance, which significantly enhances the hydrolytic stability of the molecule.[4] This increased stability is crucial for the development of reagents with a long shelf-life and consistent performance.[4][5]

-

The N-hydroxysuccinimide (NHS) Ester: This functional group is the key to the molecule's utility as a label. The NHS ester is highly reactive towards primary amines, such as those found on the lysine residues of proteins (e.g., antibodies), allowing for the formation of stable amide bonds under mild conditions.[6][7]

Caption: Molecular components of Acridinium Ester this compound.

The Chemiluminescence Reaction: A Flash of Insight

The light-emitting reaction of acridinium esters is a rapid, non-enzymatic process triggered by an alkaline hydrogen peroxide solution.[8][9][10] This "flash" of light, typically lasting only a few seconds, is what allows for high-throughput analysis.[3]

The mechanism proceeds as follows:

-

Initiation: In an alkaline environment, hydrogen peroxide attacks the acridinium core.

-

Formation of an Unstable Intermediate: This leads to the formation of a transient, high-energy dioxetanone intermediate.

-

Decomposition and Light Emission: The unstable intermediate decomposes, cleaving the ester bond and releasing the DMAE leaving group. This decomposition event produces an electronically excited N-methylacridone.

-

Return to Ground State: The excited N-methylacridone relaxes to its ground state, emitting a photon of light in the process. The maximum emission wavelength is typically around 430 nm.[5][6]

An important characteristic of this particular acridinium ester is that the light-emitting N-methylacridone is released from the carrier molecule (e.g., the antibody) during the reaction.[8][9]

Caption: The chemiluminescence pathway of Acridinium Ester this compound.

Practical Considerations: Storage, Handling, and Stability

The stability of acridinium esters and their conjugates is paramount for reproducible and reliable assay performance.

Storage and Handling of Unconjugated Acridinium Ester this compound:

| Form | Storage Temperature | Recommended Solvent | Stability |

| Solid | -20°C | N/A | At least four years[11] |

| In Solution | -20°C to -80°C | Anhydrous DMSO or DMF | Limited; prepare fresh for optimal performance. Some sources suggest stability for less than two weeks at -15°C to up to 6 months at -80°C.[11] |

Key Handling Practices:

-

Moisture Sensitivity: The NHS ester is susceptible to hydrolysis. Always use anhydrous solvents and protect the solid reagent and stock solutions from moisture.

-

pH Sensitivity: Acridinium esters are most stable in acidic conditions (pH < 4.8).[6] Their stability decreases in alkaline solutions due to hydrolysis, which is a non-luminescent "dark reaction".[6]

Stability of Acridinium Ester-Labeled Conjugates:

-

pH: For long-term stability of the conjugate, storage in a slightly acidic buffer is often recommended.[12]

-

Temperature: For short-term storage, 4°C is suitable. For long-term storage, -20°C or -80°C is recommended.[11][13]

-

Additives: The inclusion of protein stabilizers, such as bovine serum albumin (BSA), and preservatives in the storage buffer can enhance the stability of the conjugate.[14]

Experimental Protocol: Labeling Antibodies with Acridinium Ester this compound

This protocol provides a general guideline for the covalent labeling of an IgG antibody. Optimization may be required for other proteins.

Materials:

-

Antibody (in an amine-free buffer, e.g., PBS)

-

Acridinium Ester this compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0-8.5)

-

Size-Exclusion Chromatography Column (e.g., Sephadex G-25)

-

Elution Buffer (e.g., PBS, pH 7.2-7.4)

Procedure:

-

Antibody Preparation:

-

Ensure the antibody solution is free of extraneous proteins like BSA and amine-containing buffers or preservatives. If necessary, dialyze the antibody against PBS.

-

Adjust the antibody concentration to 2-10 mg/mL for optimal labeling efficiency.[10]

-

Add labeling buffer to the antibody solution to achieve a final pH of 8.0-8.5.[13]

-

-

Acridinium Ester Stock Solution Preparation:

-

Immediately before use, dissolve the Acridinium Ester this compound in anhydrous DMSO to a concentration of 10 mM.[10]

-

-

Conjugation Reaction:

-

A starting point for optimization is a 10:1 molar ratio of acridinium ester to protein.[8] This ratio may need to be adjusted depending on the specific protein.

-

Add the calculated volume of the acridinium ester stock solution to the antibody solution while gently vortexing.

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Separate the labeled antibody from unreacted acridinium ester using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the elution buffer.[6][8]

-

Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).

-

Pool the fractions containing the labeled antibody.

-

-

Storage of the Conjugate:

Caption: Workflow for labeling antibodies with Acridinium Ester this compound.

Applications in Immunoassays and Beyond

The high sensitivity and excellent signal-to-noise ratio of acridinium ester-labeled biomolecules make them ideal for a wide range of applications.

-

Clinical Diagnostics: Detection of hormones, tumor markers, cardiac markers, and infectious disease agents.[2]

-

Drug Development: Pharmacokinetic studies and measurement of drug concentrations in biological samples.[2]

-

Nucleic Acid Hybridization Assays: Acridinium esters can be used to label DNA probes for the detection of specific RNA or DNA targets.[5]

Conclusion

Acridinium ester this compound represents a pinnacle in chemiluminescent labeling technology. Its well-defined structure, which balances reactivity, stability, and high light output, provides a robust tool for the development of sensitive and reliable assays. By understanding the fundamental principles of its chemistry and adhering to established protocols for its use, researchers can fully leverage the power of this remarkable molecule to advance scientific discovery and diagnostic capabilities.

References

-

Yaqiv. (n.d.). Acridine Ester Stability and What Are the Precautions?. Yaqiv. [Link]

-

Natrajan, A., et al. (2014). Synthesis and properties of chemiluminescent acridinium ester labels with fluorous tags. Tetrahedron, 70(25), 3893-3901. [Link]

-

Grote, J. (2021). How to stabilize acridinium ester antibody conjugate. ResearchGate. [Link]

-

Weeks, I., et al. (1983). AcridiniumEsters as High-Specific-ActivityLabels in Immunoassay. Clinical Chemistry, 29(8), 1474-1479. [Link]

- CN105628914A - Diluent enabling stability for acridinium ester antigen-antibody conjugate and preparation method of diluent - Google Patents. (2016).

-

Al-Attas, A. (2018). Development of a series of modified acridinium esters for use in clinical diagnostics. Cardiff University. [Link]

-

Siemens Healthcare Diagnostics. (2013). Meeting Evolving Clinical Demands for Assay Performance: Advances in Acridinium Ester Technology on the ADVIA Centaur Systems. Siemens. [Link]

-

Eureka. (n.d.). Synthesis of acridinium ester chemiluminescent substrate DMAE.NHS. Patsnap. [Link]

-

Natrajan, A., et al. (2025). Synthesis and properties of chemiluminescent acridinium esters with different N-Alkyl groups. ResearchGate. [Link]

-

Creative Diagnostics. (n.d.). The Role of Acridinium Ester Technology in Immunoassays. Creative Diagnostics. [Link]

-

Ren, L., & Cui, H. (2014). Chemiluminescence accompanied by the reaction of acridinium ester and manganese (II). Luminescence, 29(7), 929-932. [Link]

-

Abberior. (n.d.). NHS ester protocol for labeling proteins. Abberior. [Link]

-

Natrajan, A., et al. (2011). A comparison of chemiluminescent acridinium dimethylphenyl ester labels with different conjugation sites. Organic & Biomolecular Chemistry, 9(14), 5092-5103. [Link]

-

Natrajan, A., et al. (2025). Synthesis and properties of chemiluminescent acridinium ester labels with fluorous tags | Request PDF. ResearchGate. [Link]

-

Li, Y., et al. (2017). Preparation of an Acridinium Ester-Labeled Antibody and Its Application in GoldMag Nanoparticle-Based, Ultrasensitive Chemiluminescence Immunoassay for the Detection of Human Epididymis Protein 4. Molecules, 22(5), 756. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. The Role of Acridinium Ester Technology in Immunoassays - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cdn0.scrvt.com [cdn0.scrvt.com]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. Acridine Ester Stability and What Are the Precautions? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. N-Me-DMAE, NHS ester | AAT Bioquest [aatbio.com]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. NHS ester protocol for labeling proteins [abberior.rocks]

- 14. CN105628914A - Diluent enabling stability for acridinium ester antigen-antibody conjugate and preparation method of diluent - Google Patents [patents.google.com]

A Technical Guide to ME-DMAE-NHS: Sourcing, Application, and Pricing for Researchers

This guide provides an in-depth technical overview of 2',6'-Dimethylcarbonylphenyl 10-Methyl-9-acridinecarboxylate 4'-NHS Ester (ME-DMAE-NHS), a pivotal chemiluminescent reagent for researchers, scientists, and drug development professionals. We will delve into its core mechanism, provide a strategic framework for sourcing and supplier evaluation, analyze current market pricing, and present a detailed, field-proven protocol for its application in labeling biomolecules.

Introduction: The Chemistry of Light

This compound is a high-performance acridinium ester designed for labeling proteins, antibodies, and nucleic acids.[1][] Its utility lies in its ability to generate a quantifiable flash of light upon oxidation, forming the basis for highly sensitive detection in various immunoassays and molecular diagnostic platforms.[1][3]

The core of the molecule consists of a tricyclic acridinium ring system responsible for the chemiluminescence, linked to a dimethylphenolic ester.[4] The two methyl groups flanking the ester bond provide significant steric hindrance, which enhances the stability of the molecule both pre- and post-conjugation.[4] The N-hydroxysuccinimide (NHS) ester is the reactive group, enabling covalent linkage to primary amines (-NH₂) found on biomolecules like the lysine residues of an antibody.[1][3] When exposed to an alkaline hydrogen peroxide solution, a rapid oxidation reaction occurs, triggering the emission of light.[1]

While this compound is a robust and widely used label, it is part of a larger family of acridinium esters. Variants such as NSP-DMAE-NHS were developed to improve hydrophilicity, which can reduce non-specific binding in certain assay formats and improve the signal-to-noise ratio.[4][5][] The choice between these variants is an essential experimental consideration based on the specific matrix and sensitivity requirements of the assay.

Part 1: Strategic Sourcing and Supplier Evaluation

The success of any assay built upon this compound is fundamentally dependent on the quality and consistency of the reagent. A haphazard sourcing strategy can introduce significant variability, leading to failed experiments and lost time.

Key Supplier Evaluation Criteria

-

Purity and Quality Control: The supplier must provide a Certificate of Analysis (CoA) specifying the purity, typically ≥98% as determined by HPLC.[][7][8] This ensures that the reactive NHS ester is present in high abundance and that potential interfering side-products are minimized.

-

Batch-to-Batch Consistency: Inquire about the manufacturer's process controls. For long-term projects, consistency is paramount. Some suppliers explicitly mention stable processes to minimize batch differences.[8]

-

Technical Documentation: A reputable supplier will readily provide a Safety Data Sheet (SDS) and a detailed technical datasheet or labeling protocol.[1]

-

Storage and Shipping: The compound is sensitive to moisture and light and often requires storage at -20°C.[] Ensure the supplier uses appropriate cold-chain shipping to maintain the integrity of the product during transit.

-

Technical Support: Access to experienced technical support can be invaluable for troubleshooting conjugation reactions or assay development.

Supplier Selection Workflow

The following workflow provides a logical pathway for selecting the optimal supplier for your research needs.

Caption: A decision workflow for selecting a qualified this compound supplier.

Part 2: Pricing Analysis

The price of this compound can vary significantly based on the supplier, purchase quantity, and purity. The following table summarizes publicly available pricing from various vendors to provide a comparative snapshot.

| Supplier | Catalog Number | Quantity | Purity | CAS Number | Price (USD/EUR) |

| Aladdin Scientific | ALA-M664447-10mg | 10 mg | min 98% | 115853-73-1 | $1,220.42[7] |

| AAT Bioquest | 26005 | 5 mg | N/A | N/A | $232.00[1] |

| AAT Bioquest (via Biomol) | ABD-26005 | 5 mg | N/A | N/A | €291.00[9] |

| BOC Sciences | B2708-047159 | 5 mg | N/A | 115853-74-2 | $298.00[] |

| LabSolutions | M664447 | 10 mg | N/A | N/A | $2,250.32[11] |

| Hubei New Desheng | N/A | 5 mg, 10 mg | ≥98% | N/A | Inquire[8] |

Disclaimer: Prices are subject to change and were accessed in early 2026. This table is for informational purposes only. All products are for Research Use Only.

Part 3: Technical Properties and Handling

A thorough understanding of the chemical and physical properties of this compound is critical for its successful application.

Chemical Structure

Caption: The functional components of the this compound molecule.

Key Physicochemical Properties

| Property | Value | Source |

| Synonyms | 2',6'-Dimethylcarbonylphenyl 10-Methyl-9-acridinecarboxylate 4'-NHS Ester | [] |

| Molecular Formula | C₂₈H₂₃N₂O₆⁺ (Free Base) / C₂₉H₂₆N₂O₁₀S (Methylsulfate Salt) | [7][12] |

| Molecular Weight | ~483.5 g/mol (Free Base) / ~594.6 g/mol (Methylsulfate Salt) | [7][12] |

| Appearance | Yellow Solid or Powder | [][8] |

| Solubility | Soluble in DMSO, DMF | [] |

| Storage Conditions | -20°C, sealed, protected from light and moisture | [][8] |

Part 4: Experimental Protocol for Antibody Labeling

This protocol provides a robust, self-validating methodology for conjugating this compound to an antibody. The causality behind each step is explained to empower the researcher to adapt the protocol as needed.

Principle of Conjugation

The reaction leverages nucleophilic acyl substitution. The primary amine of a lysine residue on the antibody acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This displaces the N-hydroxysuccinimide leaving group, forming a stable, covalent amide bond between the antibody and the acridinium label. The reaction is typically performed at a slightly alkaline pH (8.0-9.0) to ensure the amine is deprotonated and thus maximally nucleophilic.

Reaction Mechanism

Caption: The conjugation of this compound to a primary amine on a protein.

Detailed Step-by-Step Methodology

1. Preparation of Reagents (The Foundation)

-

Protein Solution (Solution A):

-

The antibody should be in a buffer free of primary amines, such as Phosphate Buffered Saline (PBS). Causality: Buffers like Tris or glycine contain primary amines that will compete with the antibody, drastically reducing labeling efficiency.[3][13]

-

If necessary, perform buffer exchange via dialysis or using a desalting column (e.g., PD-10) into 1x PBS, pH 7.2-7.4.

-

The protein concentration should be between 2-10 mg/mL. Causality: The reaction kinetics are concentration-dependent. Below 2 mg/mL, the conjugation efficiency is significantly reduced.[3][13]

-

Just before labeling, add 1/10th volume of a 1 M sodium bicarbonate buffer (pH 8.5-9.0) to the protein solution to raise the pH. Confirm the final pH is between 8.0 and 9.0.

-

-

This compound Stock Solution (Solution B):

-

Allow the vial of this compound to equilibrate to room temperature before opening. Causality: This prevents condensation of atmospheric moisture, which can hydrolyze the highly reactive NHS ester.

-

Add anhydrous DMSO to create a 10 mM stock solution.[13]

-

This solution should be prepared fresh and used promptly, as the NHS ester's activity diminishes over time in solution.[13]

-

2. The Conjugation Reaction (The Core Process)

-

The choice of molar ratio of label to protein is the most critical parameter to optimize. Start with a 10:1 molar ratio of this compound (Solution B) to Antibody (Solution A).[3][13] It is advisable to test ratios of 5:1, 10:1, and 20:1 in parallel during initial optimization.

-

Add the calculated volume of Solution B to Solution A while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

3. Purification of the Conjugate (The Refinement)

-

The goal is to remove unreacted, free this compound from the labeled antibody.

-

Use a size-exclusion chromatography column (e.g., a PD-10 desalting column) equilibrated with a storage-stable buffer (e.g., PBS with a protein stabilizer like BSA, if compatible with the downstream application).

-

Load the reaction mixture onto the column and collect the fractions. The labeled antibody will elute in the void volume, while the small-molecule free label will be retained and elute later.

4. Characterization (The Self-Validation)

-

Degree of Labeling (DOL): Determine the average number of acridinium molecules per antibody. This is typically done using UV-Vis spectrophotometry, measuring the absorbance of the protein (at 280 nm) and the acridinium ester (at its absorbance maximum) and applying the Beer-Lambert law.

-

Functional Validation: The ultimate test is performance. Test the purified conjugate in its intended chemiluminescent assay. A successful conjugation will show a high signal-to-noise ratio and dose-dependent light output.

References

- This compound, min 98%, 10 mg. Aladdin Scientific.

- Mc-MMAE - MedChem Express. Cambridge Bioscience.

- N-Me-DMAE, NHS ester | A

- Mc-MMAE (Maleimidocaproyl-monomethylauristatin E) | CAS 863971-24-8. AbMole BioScience.

- Mc-MMAE | CAS:863971-24-8 | Tubulin inhibitor | High Purity. BioCrick.

- MMAE | MedChemExpress (MCE) Life Science Reagents. MedChemExpress.

- Mc-MMAE (Maleimidocaproyl-monomethylauristatin E)

- Chemiluminescent Reagent Acridine Ester this compound Chemical Stability Low Price.

- N-Me-DMAE, NHS ester.

- CAS 115853-74-2 DMAE-NHS. BOC Sciences.

- This compound. BOC Sciences.

- me dmae nhs Manufacturer. Wuhan Desheng Biochemical Technology Co., Ltd.

- N-Me-DMAE, NHS ester Protocol.

- NSP-DMAE-NHS | Biochemical Assay Reagent. MedchemExpress.com.

- This compound | C29H26N2O10S | CID 14153946. PubChem.

- N-Me-DMAE, NHS ester Protocol. Sigma-Aldrich.

- This compound. LabSolutions.

- This compound Parameter Specification.

- Meeting Evolving Clinical Demands for Assay Performance: Advances in Acridinium Ester Technology. Siemens Healthcare Diagnostics.

- CAS 194357-64-7 NSP-DMAE-NHS. BOC Sciences.

Sources

- 1. N-Me-DMAE, NHS ester | AAT Bioquest [aatbio.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. cdn0.scrvt.com [cdn0.scrvt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 7. calpaclab.com [calpaclab.com]

- 8. id.hbdsbio.com [id.hbdsbio.com]

- 9. N-Me-DMAE, NHS ester | AAT Bioquest | Biomol.com [biomol.com]

- 11. labsolu.ca [labsolu.ca]

- 12. This compound | C29H26N2O10S | CID 14153946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Safe Handling of ME-Dmae-nhs Acridinium Ester

This guide provides researchers, scientists, and drug development professionals with essential safety information and handling protocols for ME-Dmae-nhs, a high-performance chemiluminescent labeling reagent. Moving beyond a standard safety data sheet (SDS), this document elucidates the chemical principles behind the safety protocols, ensuring a comprehensive understanding for the safe and effective use of this compound in the laboratory.

Section 1: Compound Identification and Physicochemical Properties

This compound is an acridinium-based chemiluminescent marker functionalized with an N-hydroxysuccinimide (NHS) ester.[1][2] This dual-component structure is central to its function: the acridinium core is the light-emitting moiety, while the NHS ester provides a reactive group for covalently linking the label to biomolecules.[1][2][3] Understanding its chemical identity is the foundation of its safe handling.

| Property | Data | Source(s) |

| IUPAC Name | [4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] 10-methylacridin-10-ium-9-carboxylate;methyl sulfate | [4] |

| Common Synonyms | This compound, 2',6'-Dimethyl-4'-(N-succinimidyloxycarbonyl)phenyl 10-Methyl-9-acridinecarboxylate | [4][] |

| CAS Number | 115853-74-2 (Methylsulfate salt) | [] |

| Molecular Formula | C29H26N2O10S | [4] |

| Molecular Weight | ~594.6 g/mol | [4] |

| Appearance | Yellow Solid or Powder | [] |

| Solubility | Soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) | [] |

Section 2: Principle of Application and Mechanism of Action

The utility of this compound lies in its ability to generate light in the presence of hydrogen peroxide under alkaline conditions, forming the basis for highly sensitive immunoassays.[2][6] The NHS ester is critical for this application, as it allows for the stable conjugation of the acridinium label to primary amines found on proteins, antibodies, and other biomolecules.

Covalent Labeling Workflow

The primary reaction involves the NHS ester group, which is highly reactive towards nucleophilic primary amines. This forms a stable amide bond, covalently attaching the acridinium label to the target molecule. This reaction must be performed in an amine-free buffer, typically at a slightly alkaline pH (8.0-9.0), to ensure the target protein's amines are deprotonated and thus maximally reactive.[1]